![molecular formula C14H10N2O2S B2511549 2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one CAS No. 941255-99-8](/img/structure/B2511549.png)
2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one
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Description
Benzoxazole derivatives are a class of compounds that have gained significant attention in medicinal chemistry due to their wide range of pharmacological activities . They have been used as intermediates for the preparation of new biological materials .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from various precursors. For instance, 2-substituted benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds are usually confirmed by IR, 1H/13C-NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be analyzed using techniques such as NMR and mass spectroscopy .Mechanism of Action
The mechanism of action of benzoxazole derivatives can vary depending on their specific structure and the biological activity being considered. For instance, some benzoxazole derivatives have shown antimicrobial activity against various bacteria and fungi, and anticancer activity against certain cancer cell lines .
Future Directions
Given the wide range of biological activities exhibited by benzoxazole derivatives, there is significant interest in developing new benzoxazole-based compounds for various therapeutic applications . Future research will likely focus on optimizing the synthesis of these compounds and exploring their potential uses in medicine.
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-pyridin-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-12(10-5-3-4-8-15-10)9-19-14-16-11-6-1-2-7-13(11)18-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJDMISQLSZILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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